molecular formula C21H24ClNO3 B7908104 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

Cat. No.: B7908104
M. Wt: 373.9 g/mol
InChI Key: HVRLZEKDTUEKQH-UHFFFAOYSA-N
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Description

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound, with its distinctive structure, serves as a crucial molecule in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process:

  • Starting Material: : The synthesis begins with the preparation of 6H-benzo[c][1]benzoxepin, achieved through cyclization reactions.

  • Intermediate Formation: : The intermediate, 11-[3-(dimethylamino)propylidene], is prepared by reacting the initial cyclized product with dimethylamine under controlled conditions.

  • Final Product Formation:

Industrial Production Methods

Industrial production methods often emphasize scalability and cost-effectiveness:

  • Batch Process: : Common in laboratory settings and initial production phases.

  • Continuous Flow Process: : Preferred for large-scale production due to better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Converts the compound into oxidized derivatives, usually under mild oxidizing agents like hydrogen peroxide.

  • Reduction: : Uses reducing agents such as sodium borohydride to yield reduced forms of the molecule.

  • Substitution: : Various nucleophiles or electrophiles can replace certain groups within the molecule, leading to different derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Mild to moderate temperatures with appropriate nucleophiles/electrophiles.

Major Products

  • Oxidized Derivatives: : Often possess altered functional properties useful in research.

  • Reduced Derivatives: : Can lead to increased or altered biological activity.

Scientific Research Applications

In Chemistry

  • Catalysis: : As a ligand in catalytic reactions.

  • Analytical Chemistry: : Used as a standard or reference compound.

In Biology

  • Biochemical Studies: : Interacts with proteins and enzymes, helping to elucidate biochemical pathways.

  • Cell Studies: : Assists in understanding cell signaling and molecular interactions.

In Medicine

  • Drug Development: : Potential pharmacological activities leading to therapeutic applications.

  • Diagnostics: : Used as a marker or probe in diagnostic tests.

In Industry

  • Material Science: : Enhances properties of materials through its unique chemical structure.

  • Chemical Manufacturing: : Integral in the synthesis of other complex molecules.

Mechanism of Action

This compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Primarily targets proteins and enzymes within biological systems.

  • Pathways Involved: : Involves modulation of signaling pathways, influencing cellular responses and activities.

Comparison with Similar Compounds

Unique Characteristics

  • Specificity: : Has unique binding affinities and reaction profiles compared to similar compounds.

  • Versatility: : More versatile in its application range.

Similar Compounds

  • Analog 1: : Shares a similar core structure but lacks specific substituents leading to different properties.

  • Analog 2: : Slightly modified functional groups resulting in altered activity profiles.

  • Analog 3: : Belongs to the same chemical family but with different pharmacological effects.

That covers a comprehensive overview of 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride. Let me know what you think!

Properties

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Reactant of Route 2
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Reactant of Route 3
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Reactant of Route 4
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Reactant of Route 5
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Reactant of Route 6
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

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